molecular formula C10H17N3S B15230719 N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine

N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine

Cat. No.: B15230719
M. Wt: 211.33 g/mol
InChI Key: KWQYPBBZEUMTLH-UHFFFAOYSA-N
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Description

N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine typically involves the reaction of a thiadiazole derivative with a cyclohexylamine derivative. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with 1-methylcyclohexylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to successful industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    1,2,4-Thiadiazole derivatives: These compounds have a different arrangement of nitrogen and sulfur atoms in the ring but also show diverse biological activities.

    1,2,5-Thiadiazole derivatives:

Uniqueness

N-((1,2,3-Thiadiazol-4-yl)methyl)-1-methylcyclohexan-1-amine is unique due to its specific substitution pattern and the presence of the cyclohexylamine moiety

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

1-methyl-N-(thiadiazol-4-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C10H17N3S/c1-10(5-3-2-4-6-10)11-7-9-8-14-13-12-9/h8,11H,2-7H2,1H3

InChI Key

KWQYPBBZEUMTLH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NCC2=CSN=N2

Origin of Product

United States

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